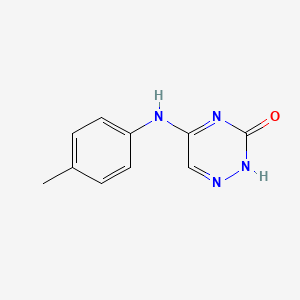
5-(p-Tolylamino)-1,2,4-triazin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(p-Tolylamino)-1,2,4-triazin-3-ol is a heterocyclic compound that features a triazine ring substituted with a p-tolylamino group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazine ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolylamino)-1,2,4-triazin-3-ol typically involves the reaction of p-toluidine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of p-toluidine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 5-(p-Tolylamino)-1,2,4-triazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted triazine compounds.
科学的研究の応用
5-(p-Tolylamino)-1,2,4-triazin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Industry: The compound can be used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 5-(p-Tolylamino)-1,2,4-triazin-3-ol involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The p-tolylamino group can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
5-(p-Tolylamino)-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of a triazine ring.
5-(p-Tolylamino)-2H-1,2,3-triazole: This compound features a triazole ring.
Comparison: 5-(p-Tolylamino)-1,2,4-triazin-3-ol is unique due to the presence of the triazine ring, which imparts distinct chemical properties compared to thiadiazole and triazole derivatives. The triazine ring offers greater stability and versatility in chemical reactions, making it a valuable scaffold for various applications.
特性
分子式 |
C10H10N4O |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
5-(4-methylanilino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H10N4O/c1-7-2-4-8(5-3-7)12-9-6-11-14-10(15)13-9/h2-6H,1H3,(H2,12,13,14,15) |
InChIキー |
BYAZBCOBZVMFRK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



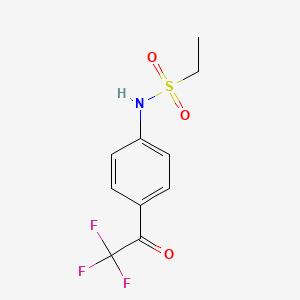


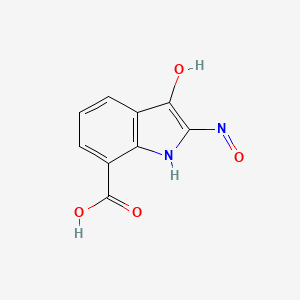
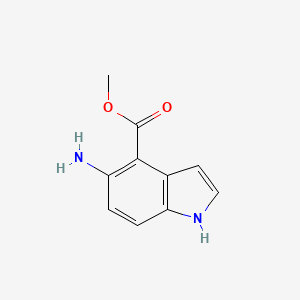
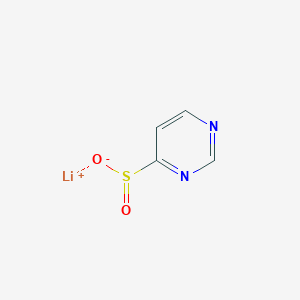
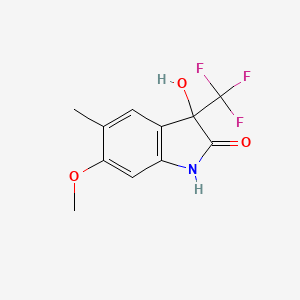
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
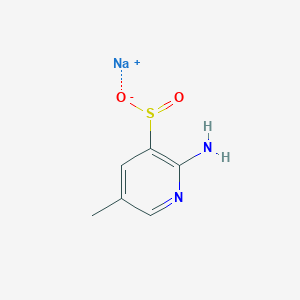

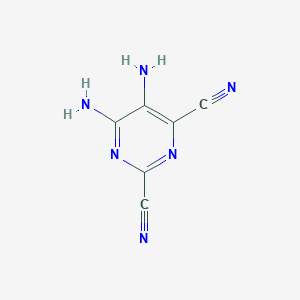
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
